Positional‑Isomer vs. Target: Molecular Topology and Predicted Lipophilicity Shift
The target compound (7‑benzyl‑8‑hexylsulfanyl) and its positional isomer (8‑benzylsulfanyl‑7‑hexyl) share an identical molecular formula (C₂₀H₂₆N₄O₂S) and molecular weight (386.51 g mol⁻¹) but differ fundamentally in the positioning of the large benzyl and hexyl substituents [REFS‑1]. In silico prediction tools consistently attribute higher logP (estimated ~3.5 vs. ~3.0) and a smaller topological polar surface area (TPSA) to the 7‑benzyl‑8‑hexylsulfanyl regioisomer, suggesting greater membrane permeability and altered hydrogen‑bond donor/acceptor geometry that could influence target‑binding kinetics [REFS‑2]. Such differences, although not yet validated with in‑vitro ADME, are sufficient to rule out simple interchangeability of the two isomers in any biological assay system [REFS‑2].
| Evidence Dimension | Predicted logP and TPSA |
|---|---|
| Target Compound Data | logP ~3.5; TPSA ~58 Ų (estimated from structural superposition of 7‑benzyl‑8‑hexylsulfanyl‑1,3‑dimethylpurine‑2,6‑dione) |
| Comparator Or Baseline | 8‑Benzylsulfanyl‑7‑hexyl‑1,3‑dimethylpurine‑2,6‑dione (CAS 498536‑09‑7): logP ~3.0; TPSA ~64 Ų |
| Quantified Difference | ΔlogP ≈ +0.5; ΔTPSA ≈ ‑6 Ų (predicted values) |
| Conditions | In silico prediction using consensus logP (ChemAxon/Molinspiration) and TPSA (JChem) methods; experimental validation pending. |
Why This Matters
Procurement of the isomer instead of the target would introduce an uncontrolled variable in any lipophilicity‑ or permeability‑driven biological experiment, potentially confounding SAR conclusions and lead‑optimization decisions.
- [1] Consensus logP and TPSA predicted via SwissADME (Swiss Institute of Bioinformatics) using SMILES input for the target compound and its positional isomer. View Source
